An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Intermediate in Anticoagulant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate. This document provides a comprehensive technical overview of Ethyl 3-(pyridin-2-ylamino)propanoate, including its chemical and physical properties, a detailed synthesis protocol, and its significance in the manufacturing of anticoagulants. The information presented herein is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
Chemical and Physical Properties
Ethyl 3-(pyridin-2-ylamino)propanoate is a white solid crystalline substance.[1] Its chemical structure consists of a pyridine (B92270) ring linked via an amino group to a propanoate ethyl ester chain. This unique structure makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 103041-38-9 | [1][2] |
| Molecular Formula | C10H14N2O2 | [1][2][3] |
| Molecular Weight | 194.23 g/mol | [2][4] |
| Appearance | White Solid / White flaky crystals | [1] |
| Melting Point | 48-50 °C | [5][6] |
| Boiling Point | 125 °C at 0.2 mmHg | [1][5] |
| Density | 1.131±0.06 g/cm3 (Predicted) | [5] |
| Solubility | DMSO, Methanol | [5] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [5][7] |
Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is most commonly achieved through the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674).[1][4][8] This reaction is typically catalyzed by an acid, such as trifluoromethanesulfonic acid, and is carried out in an anhydrous solvent like ethanol (B145695) under heating.[1][4][8]
Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate
Materials:
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2-aminopyridine
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Ethyl acrylate
-
Anhydrous ethanol
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Trifluoromethanesulfonic acid
-
Petroleum ether
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Ethyl acetate (B1210297)
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Nitrogen gas
Procedure:
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Under a nitrogen atmosphere, dissolve 2-aminopyridine in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
To the stirred solution, add ethyl acrylate. The molar ratio of 2-aminopyridine to ethyl acrylate is typically 1:1 to 1:2.[8]
-
Slowly add trifluoromethanesulfonic acid as a catalyst. The amount of catalyst is typically 5-10 mol% relative to the ethyl acrylate.[8]
-
Heat the reaction mixture in an oil bath to a temperature of 120-160 °C and maintain reflux for 16-20 hours.[1][8][9]
-
After the reaction is complete, cool the mixture to 35-40 °C.
-
Wash the reaction mixture with petroleum ether.
-
Concentrate the washed solution under reduced pressure.
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The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1][9]
Role in the Synthesis of Dabigatran Etexilate
The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is as a crucial intermediate in the multi-step synthesis of Dabigatran etexilate.[1][4][9] Dabigatran etexilate is a potent, orally available direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
The synthesis of Dabigatran involves the coupling of Ethyl 3-(pyridin-2-ylamino)propanoate with other chemical moieties to construct the final complex molecule. The purity and quality of the Ethyl 3-(pyridin-2-ylamino)propanoate intermediate are therefore of paramount importance to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).
Biological Activity
While Ethyl 3-(pyridin-2-ylamino)propanoate is a key component in the synthesis of a biologically active molecule, there is limited publicly available information on its own intrinsic biological activity. It is primarily considered a synthetic building block. One source mentions it as a thrombin inhibitor with potential anticancer and anti-inflammatory properties, however, this information is not widely substantiated in other available literature and should be interpreted with caution.[2] The primary focus of research and industrial application remains on its role as a precursor to Dabigatran etexilate.
Conclusion
Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of the anticoagulant Dabigatran etexilate. A thorough understanding of its chemical properties and a robust and efficient synthesis protocol are critical for the consistent production of this life-saving medication. This technical guide provides a consolidated overview of the key technical aspects of Ethyl 3-(pyridin-2-ylamino)propanoate, serving as a valuable resource for professionals engaged in pharmaceutical research, development, and manufacturing.
References
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 2. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 | FE22989 [biosynth.com]
- 3. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
(Structure not readily available)